Cas no 2248418-28-0 (N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide)

N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide structure
2248418-28-0 structure
商品名:N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide
CAS番号:2248418-28-0
MF:C20H31BrN6
メガワット:435.404342889786
CID:5815752
PubChem ID:165725684

N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide 化学的及び物理的性質

名前と識別子

    • EN300-6479570
    • N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide
    • 2248418-28-0
    • インチ: 1S/C20H30N6.BrH/c21-19(25-4-6-26(7-5-25)20-22-2-1-3-23-20)24-13-18-16-9-14-8-15(11-16)12-17(18)10-14;/h1-3,14-18H,4-13H2,(H2,21,24);1H
    • InChIKey: ZYBUTTJSPMHKLL-UHFFFAOYSA-N
    • ほほえんだ: Br.N(=C(/N)\N1CCN(C2N=CC=CN=2)CC1)/CC1C2CC3CC(C2)CC1C3

計算された属性

  • せいみつぶんしりょう: 434.17936g/mol
  • どういたいしつりょう: 434.17936g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 492
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.6Ų

N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6479570-0.1g
N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide
2248418-28-0 95.0%
0.1g
$1513.0 2025-03-15
Enamine
EN300-6479570-0.05g
N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide
2248418-28-0 95.0%
0.05g
$1256.0 2025-03-15
1PlusChem
1P02879Z-100mg
N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide
2248418-28-0 95%
100mg
$1932.00 2024-05-25
1PlusChem
1P02879Z-50mg
N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide
2248418-28-0 95%
50mg
$1615.00 2024-05-25

N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide 関連文献

Related Articles

N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromideに関する追加情報

Comprehensive Overview of N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide (CAS No. 2248418-28-0)

The compound N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide (CAS No. 2248418-28-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex nomenclature reflects its intricate chemical architecture, combining an adamantane moiety with a pyrimidine-linked piperazine core. This hybrid structure positions it as a promising candidate for exploring novel therapeutic pathways, particularly in the context of central nervous system (CNS) disorders and enzyme modulation.

Recent trends in drug discovery highlight a growing interest in adamantane derivatives, owing to their lipophilic properties and ability to cross the blood-brain barrier. The incorporation of a pyrimidin-2-yl piperazine segment further enhances its potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator. Researchers are actively investigating its structure-activity relationship (SAR) to optimize bioavailability and target specificity. These efforts align with current industry demands for precision medicine and personalized therapeutics.

From a synthetic chemistry perspective, the hydrobromide salt form of this compound improves solubility and crystallinity—critical factors for formulation development. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), making it suitable for in vitro assays and preclinical studies. Notably, its molecular weight (409.3 g/mol) and logP value (~3.2) suggest favorable pharmacokinetic properties for oral administration.

Emerging applications in neurodegenerative disease research have propelled interest in this molecule. Preclinical data indicates potential interactions with dopamine receptors and sigma-1 proteins, relevant to conditions like Parkinson's disease and cognitive impairment. Such findings resonate with public health priorities addressing aging populations and mental health awareness—topics frequently searched in medical databases and AI-driven platforms.

Environmental and safety profiles of CAS 2248418-28-0 comply with standard laboratory handling protocols. While not classified as hazardous, proper PPE including gloves and goggles is recommended during manipulation. Stability studies show no significant degradation under controlled storage conditions (2-8°C, inert atmosphere), ensuring reliability for long-term research projects.

The commercial availability of this compound through specialty chemical suppliers has facilitated its adoption in academic and industrial settings. Pricing models often reflect its GMP-grade synthesis requirements and patent landscape considerations. For researchers querying "adamantane-based drug leads 2024" or "piperazine derivatives for CNS targets", this molecule represents a compelling case study in rational drug design.

Future directions may explore its utility in combination therapies or as a diagnostic tracer when radiolabeled. The compound's versatility also extends to computational chemistry applications, serving as a template for molecular docking simulations against emerging biological targets. These multidisciplinary approaches underscore its relevance in contemporary translational medicine initiatives.

In summary, N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide exemplifies the convergence of medicinal chemistry and therapeutic innovation. Its dual rigid adamantane scaffold and flexible piperazine linker create unique opportunities for addressing unmet medical needs, particularly in neurology and psychiatry. As research progresses, this compound may transition from a research chemical to a clinical development candidate, mirroring the trajectory of other successful adamantane-containing drugs.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd